molecular formula C8H12O2 B2692473 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde CAS No. 2305252-88-2

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde

Cat. No.: B2692473
CAS No.: 2305252-88-2
M. Wt: 140.182
InChI Key: CQWGOLOMMQCZAN-UHFFFAOYSA-N
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Description

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde is a bicyclic organic compound featuring a fused cyclohexane and cyclopropane ring system (bicyclo[3.1.1]) with an oxygen atom (oxa) bridging positions 1 and 2. The molecule includes a carbaldehyde functional group at position 5 and a methyl substituent at position 1 (Figure 1). Its molecular formula is C₈H₁₂O₂, with a calculated molecular weight of 140.18 g/mol based on stoichiometry .

This compound is primarily utilized as a building block in organic synthesis, particularly in the development of complex heterocycles and pharmacologically relevant intermediates. Its bicyclic structure confers unique steric and electronic properties, influencing reactivity in cycloadditions, alkylation, and oxidation reactions .

Properties

IUPAC Name

1-methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-7-4-8(5-7,6-9)2-3-10-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWGOLOMMQCZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305252-88-2
Record name 1-methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde
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Preparation Methods

The synthesis of 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde typically involves the following steps:

Chemical Reactions Analysis

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently. For example, oxidation reactions may require acidic conditions, while reduction reactions may require basic conditions.

    Major Products: The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reaction and reagents used.

Scientific Research Applications

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound can be used to study enzyme-catalyzed reactions involving aldehydes and oxiranes. It may also serve as a probe to investigate the mechanisms of enzyme action.

    Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins that recognize aldehyde and oxirane functional groups. These interactions can lead to the formation of covalent bonds and subsequent changes in the activity of the target molecules.

    Pathways Involved: The compound may participate in metabolic pathways involving aldehyde dehydrogenases and epoxide hydrolases.

Comparison with Similar Compounds

Table 1: Comparative Overview of Bicyclic Carbaldehydes and Derivatives

Compound Name Bicyclo System Heteroatom Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
This compound [3.1.1] O (oxa) C₈H₁₂O₂ 140.18 Carbaldehyde Building block in organic synthesis
1-Azabicyclo[3.1.1]heptane-5-carbaldehyde [3.1.1] N (aza) C₇H₁₁NO 125.17 Carbaldehyde Potential pharmaceutical intermediate
1-Methyl-2-oxabicyclo[2.2.0]hexane [2.2.0] O (oxa) C₆H₁₀O 98.14 None specified Product of photochemical Paterno-Büchi reactions
Beta-lactam antibiotic derivatives (e.g., penicillin analogs) [3.2.0] S, N Varies (e.g., C₁₆H₁₈N₂O₄S) ~300–400 Carboxylic acid, amide Antibiotics, high biological activity

Heteroatom Influence: Oxa vs. Aza Systems

The substitution of oxygen (oxa) with nitrogen (aza) in the bicyclo[3.1.1] system significantly alters physicochemical properties:

  • Polarity and Solubility : The oxa derivative exhibits higher polarity due to oxygen’s electronegativity, enhancing solubility in polar solvents compared to the aza analog .
  • Basicity : The nitrogen in 1-azabicyclo[3.1.1]heptane-5-carbaldehyde confers basicity, enabling protonation at physiological pH, which is absent in the oxa compound. This property is critical for pharmaceutical applications, such as blood-brain barrier penetration .

Ring Strain and Stability

  • The [3.1.1] system in the target compound has lower ring strain compared to the [2.2.0] system in 1-methyl-2-oxabicyclo[2.2.0]hexane. Reduced strain enhances thermal stability, making the [3.1.1] system more suitable for synthetic manipulations requiring harsh conditions .
  • Beta-lactam antibiotics (e.g., penicillin derivatives with a [3.2.0] system) exhibit high ring strain due to the fused four-membered β-lactam ring, which is essential for their antibacterial activity but also makes them prone to hydrolysis .

Functional Group and Application Comparisons

  • Carbaldehyde Group : The aldehyde moiety in the target compound facilitates nucleophilic additions (e.g., Grignard reactions) and condensations, similar to 1-azabicyclo[3.1.1]heptane-5-carbaldehyde. However, the absence of additional functional groups (e.g., carboxylic acids in beta-lactams) limits its direct biological activity .
  • Pharmaceutical Relevance: Beta-lactam derivatives dominate therapeutic applications due to their amide and carboxylate groups, which interact with bacterial transpeptidases.

Research Findings and Implications

Synthetic Utility : The [3.1.1] bicyclo framework’s stability and modular functional groups (e.g., carbaldehyde) make it a versatile scaffold for constructing polycyclic natural product analogs .

Ring-Size Effects : Smaller bicyclo systems (e.g., [2.2.0]) are less synthetically accessible due to higher strain, limiting their utility beyond niche photochemical applications .

Biological Activity

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. Its unique bicyclic structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Candida albicans25 μg/mL

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in inflammatory diseases.

Cytokine Inhibition (%)
IL-645%
TNF-α50%
IL-1β40%

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties, particularly through its ability to induce apoptosis in cancer cells.

Case Study:
A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 30 μM), indicating its potential as an anticancer agent.

The biological activity of this compound is thought to stem from its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation: It could modulate receptor activity related to pain and inflammation.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from simpler precursors under specific conditions to yield high-purity products.

Synthetic Route Overview

  • Starting Material: Appropriate aldehydes or ketones.
  • Cyclization Conditions: Acidic or basic conditions with catalysts like Lewis acids.
  • Purification: Recrystallization or chromatography to achieve desired purity.

Comparative Analysis with Related Compounds

Similar compounds such as γ-butyrolactones have shown comparable biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Compound Activity Reference
γ-butyrolactoneAntimicrobial
2-Oxabicyclo[2.2.2]octaneAnticancer
4-Aminopiperidine derivativesAnti-inflammatory

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